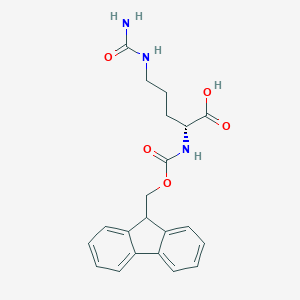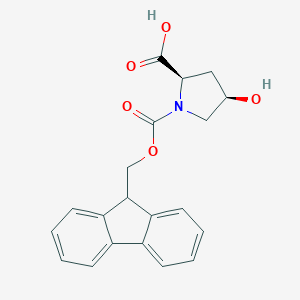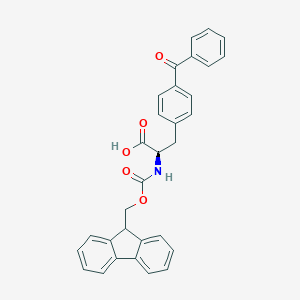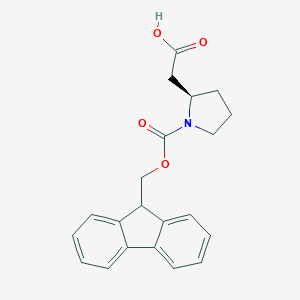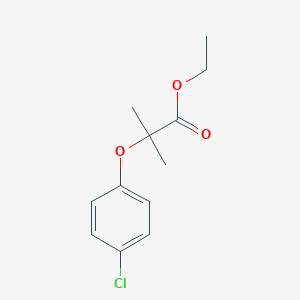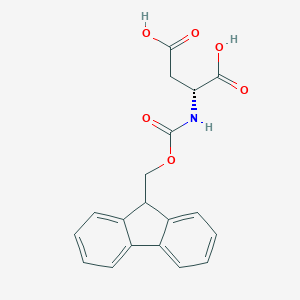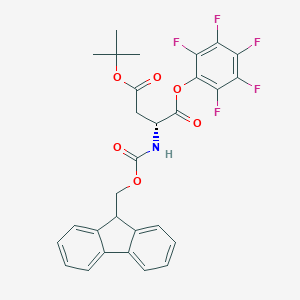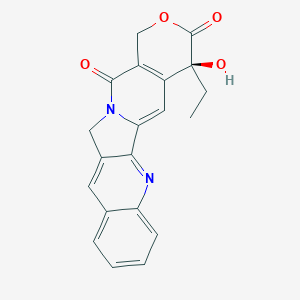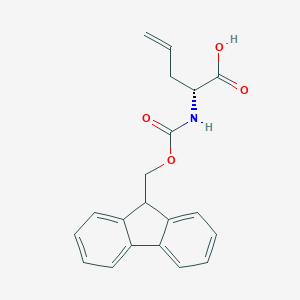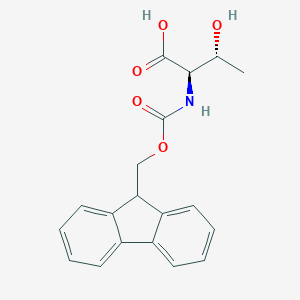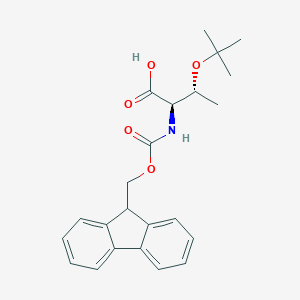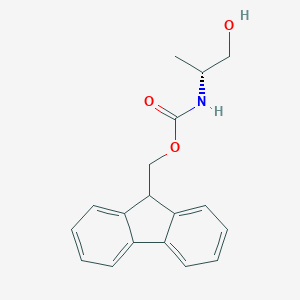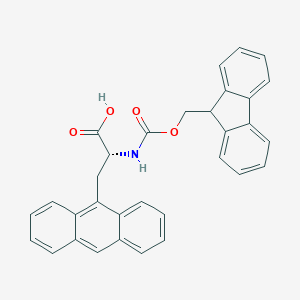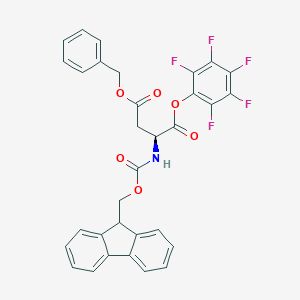
Fmoc-Asp(Obzl)-Opfp
Overview
Description
Fmoc-Asp(Obzl)-Opfp: is a derivative of aspartic acid, specifically designed for use in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a benzyl ester (Obzl) protecting group on the side chain carboxyl group, and a pentafluorophenyl (Opfp) ester on the carboxyl terminus. This combination of protecting groups makes it a versatile building block in peptide synthesis, allowing for selective deprotection and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(Obzl)-Opfp typically involves multiple steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group. This is achieved by reacting aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain Carboxyl Group: The side chain carboxyl group is protected using a benzyl ester. This is done by reacting the Fmoc-protected aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Activation of the Carboxyl Terminus: The carboxyl terminus is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the Fmoc-Asp(Obzl) with pentafluorophenol and a coupling agent such as DCC.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be removed by hydrogenation over palladium on carbon (Pd/C) or by using strong acids like trifluoromethanesulfonic acid.
Coupling Reactions: The pentafluorophenyl ester is highly reactive and can form peptide bonds with amino groups under mild conditions. This makes it useful for coupling reactions in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, hydrogenation over Pd/C or trifluoromethanesulfonic acid for benzyl ester removal.
Coupling: Pentafluorophenol and DCC for ester formation.
Major Products:
Deprotection: Aspartic acid derivatives with free amino and carboxyl groups.
Coupling: Peptides with aspartic acid residues incorporated.
Scientific Research Applications
Chemistry: Fmoc-Asp(Obzl)-Opfp is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of aspartic acid residues into peptide chains.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can also be used as antigens for antibody production.
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins and pathways, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the production of peptide-based diagnostic agents.
Mechanism of Action
The mechanism of action of Fmoc-Asp(Obzl)-Opfp is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The benzyl ester protects the side chain carboxyl group, allowing for selective deprotection and coupling. The pentafluorophenyl ester activates the carboxyl terminus, facilitating the formation of peptide bonds.
Comparison with Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(Obzl)-Opfp but with a tert-butyl ester protecting group instead of a benzyl ester.
Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with similar protecting groups.
Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an allyl ester protecting group.
Uniqueness: this compound is unique due to the combination of protecting groups it possesses. The benzyl ester provides stability and can be removed under specific conditions, while the pentafluorophenyl ester offers high reactivity for coupling reactions. This makes it a versatile and valuable compound in peptide synthesis.
Properties
IUPAC Name |
4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVPEUNLJRUCK-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


